tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The compound’s structure includes a tert-butyl ester group, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts may be used to facilitate esterification or substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Altered pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology
Biological Activity Studies: It is used in research to study its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound’s structure is explored for developing new therapeutic agents targeting specific biological pathways.
Industry
Material Science: It may be used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the modifications present on the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
The unique combination of the pyrazolo[1,5-a]pyrimidine core with the tert-butyl ester group and specific functional groups (ethyl and hydroxy) distinguishes this compound from others. Its specific structure imparts unique reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24N4O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 2-(6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3/c1-6-12-11(2)19-15-10-13(20-22(15)16(12)23)14-8-7-9-21(14)17(24)25-18(3,4)5/h7-8,10,14,20H,6,9H2,1-5H3 |
InChI Key |
CWMBPHAPTASVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3C=CCN3C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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